molecular formula C16H21NO4 B13425375 (2R,5R)-1-(Tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid

(2R,5R)-1-(Tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B13425375
M. Wt: 291.34 g/mol
InChI Key: ADTXMICUZGOWDF-CHWSQXEVSA-N
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Description

(2R,5R)-1-(Tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by:

  • A pyrrolidine ring with stereochemical configurations at positions 2 and 5 (both R).
  • A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
  • A phenyl substituent at position 5 and a carboxylic acid group at position 2.

This compound is widely used in medicinal chemistry and peptide synthesis due to its rigid stereochemistry and Boc protection, which enhances stability during synthetic processes .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

(2R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1

InChI Key

ADTXMICUZGOWDF-CHWSQXEVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis typically starts from chiral precursors or proline derivatives to ensure the (2R,5R) stereochemistry. The key steps involve:

  • Formation of the pyrrolidine ring with stereoselective control.
  • Introduction of the phenyl substituent at the 5-position.
  • Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.
  • Oxidation or hydrolysis to install the carboxylic acid at position 2.

Representative Methodologies

Step Reaction Conditions Reagents Outcome Yield (%)
Cyclization and stereoselective ring formation CSA-catalyzed cyclization with 2,2-dimethoxypropane Camphorsulfonic acid (CSA), 2,2-dimethoxypropane Formation of pyrrolidine ring with stereocontrol Not specified
Boc protection of amine Reaction with di-tert-butyl dicarbonate (Boc2O) in tert-butanol Boc2O, 4-dimethylaminopyridine (DMAP), tert-butanol Boc-protected intermediate 91.9%
Introduction of phenyl group Arylic cuprate or rhodium(I)-catalyzed 1,4-addition to enone intermediates Arylic cuprates or Rh(I) catalyst Formation of 5-phenyl substituent 84%
Oxidation to carboxylic acid Oxidation with KMnO4 or RuCl3 KMnO4 in tert-butanol/aqueous buffer or RuCl3 Carboxylic acid at position 2 Not specified
Final deprotection Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) TFA, DCM Removal of protecting groups, yielding target compound 86%, 75.6%

Detailed Example from Patent Literature

A patented synthetic route describes:

  • Starting with 5-methyl-2-((tert-butyloxycarbonyl) amino)-pentanedioate, reacting with di-tert-butyl dicarbonate and 4-dimethylaminopyridine in tert-butanol at 25°C overnight to yield a Boc-protected intermediate in 91.9% yield.
  • Subsequent steps involve low-temperature lithiation using lithium diisopropylamide (LDA) at -78°C, followed by formic acetic anhydride addition to install functional groups.
  • Final treatment with trifluoroacetic acid (TFA) in methylene chloride at 25°C for 4 hours yields the Boc-protected pyrrolidine derivative in 75.6% yield.

Characterization and Purification

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are critical for confirming stereochemistry and Boc group integrity. Key signals include tert-butyl protons near δ ~1.4 ppm and characteristic splitting patterns of the pyrrolidine ring protons due to restricted rotation.
  • Infrared Spectroscopy (IR): The presence of carboxylic acid is confirmed by a strong C=O stretch near 1700 cm⁻¹, and the Boc carbonyl shows absorption near 1680 cm⁻¹.
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular weight of 291.34 g/mol, consistent with the molecular formula C16H21NO4.

Purification Methods

  • Silica gel column chromatography using hexane/ethyl acetate gradients is commonly employed to separate diastereomers and remove impurities.
  • Recrystallization from ethanol/water mixtures improves purity.
  • Challenges include resolving stereoisomers (e.g., 2R,5R vs. 2S,5R) and removing residual catalysts like camphorsulfonic acid.

Research Outcomes and Analysis

Stereoselective Synthesis Efficiency

  • The use of chiral auxiliaries and asymmetric catalysis (e.g., rhodium(I)-catalyzed 1,4-addition) provides high diastereoselectivity, with yields often exceeding 80% for key steps.
  • Low-temperature lithiation and controlled addition of reagents minimize side reactions and preserve stereochemical integrity.

Stability and Functional Group Compatibility

  • The Boc protecting group enhances the stability of the amine during multi-step synthesis, allowing for oxidative and reductive transformations without amine degradation.
  • The phenyl substituent at position 5 is introduced via organometallic addition, which is compatible with Boc protection and carboxylic acid functionalities.

Application in Medicinal Chemistry

  • The compound serves as a scaffold for further derivatization, with modifications on the phenyl ring or carboxylic acid influencing biological activity, including anticancer potential.
  • Synthetic routes are optimized to provide sufficient quantities with high purity for biological assays.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield (%) Notes
Boc protection Reaction with di-tert-butyl dicarbonate Boc2O, DMAP, tert-butanol 25°C, overnight 91.9 Efficient amine protection
Phenyl group introduction Arylic cuprate or Rh(I)-catalyzed 1,4-addition Arylic cuprate or Rh catalyst Room temp or mild heating 84 High stereoselectivity
Oxidation to acid KMnO4 or RuCl3 oxidation KMnO4 or RuCl3 Mild aqueous/organic solvents Not specified Converts intermediates to acid
Deprotection TFA in DCM TFA, DCM 25°C, 4 hours 75-86 Removes Boc and other protecting groups
Purification Silica gel chromatography Hexane/ethyl acetate Ambient - Separates diastereomers

Biological Activity

(2R,5R)-1-(Tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-5-phenylpyrrolidine-2-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevance in pharmaceutical applications.

  • Molecular Formula : C16_{16}H21_{21}NO4_4
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 2230901-01-4

Synthesis

The synthesis of Boc-5-phenylpyrrolidine-2-carboxylic acid involves the protection of the amine group using tert-butoxycarbonyl (Boc) followed by the introduction of a phenyl group at the 5-position. This method enhances the stability and solubility of the compound, making it suitable for biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including Boc-5-phenylpyrrolidine-2-carboxylic acid. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings :

  • Cytotoxicity Assay : In vitro assays demonstrated that Boc-5-phenylpyrrolidine-2-carboxylic acid exhibited moderate cytotoxicity against A549 cells, with a post-treatment viability ranging from 78% to 86% at a concentration of 100 µM compared to standard chemotherapeutics like cisplatin .
  • Structure-Activity Relationship (SAR) : Modifications to the phenyl ring and the carboxylic acid moiety were found to influence the anticancer activity. For instance, derivatives with electron-donating groups showed enhanced activity .

Antimicrobial Activity

The antimicrobial properties of Boc-5-phenylpyrrolidine derivatives have also been investigated. The compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, including MRSA.

Research Insights :

  • Screening Against Pathogens : The compound was tested against various clinically relevant pathogens, including resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated promising antimicrobial effects, suggesting its potential as a scaffold for developing new antimicrobial agents .
  • Mechanism of Action : While specific mechanisms remain under investigation, preliminary data suggest that these compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies

Several case studies have reported on the efficacy of Boc derivatives in both anticancer and antimicrobial contexts:

  • Case Study 1 : A study evaluated a series of pyrrolidine derivatives in combination with existing antibiotics against resistant bacterial strains. The results showed that certain Boc derivatives enhanced the efficacy of antibiotics like vancomycin .
  • Case Study 2 : In cancer research, a derivative of Boc-5-phenylpyrrolidine was used in combination therapy with cisplatin, resulting in improved overall survival rates in preclinical models .

Scientific Research Applications

(2R,5R)-1-(Tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine carboxylic acid compound with diverse applications in pharmaceutical development, chemical biology, and academic research. Its unique structure, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenyl group, contributes to its distinct chemical properties.

Applications

(2R,5R)-1-(Tert-butoxycarbonyl)-5-5-phenylpyrrolidine-2-carboxylic acid in Pharmaceutical Development
This compound is used as an intermediate in synthesizing bioactive compounds and drugs. Its biological activity makes it valuable in pharmacology, with potential antimicrobial, antitumor, and neuroprotective effects. These effects are typically dose-dependent and can vary based on structural modifications and environmental conditions, necessitating thorough bioassays to measure the compound's effects on living organisms or cells.

(2R,5R)-1-(Tert-butoxycarbonyl)-5-5-phenylpyrrolidine-2-carboxylic acid in Research
It is instrumental in studying enzyme mechanisms and drug interactions. Interaction studies are essential for understanding how it interacts with biological macromolecules, which helps elucidate its mechanism of action and informs further drug development.

(2R,5R)-1-(Tert-butoxycarbonyl)-5-5-phenylpyrrolidine-2-carboxylic acid in Chemical Biology
The compound is employed in probing biological pathways due to its ability to modify protein functions. Its versatility makes it valuable in both academic research and industrial applications.

Synthesis of this compound can be achieved through several methods, and these methods are critical for producing the compound in sufficient quantities for research and application.

The biological activity of this compound is of significant interest in pharmacology. The compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Potential effectiveness against bacterial and fungal pathogens.
  • Antitumor Properties: Possible inhibition of cancer cell proliferation.
  • Neuroprotective Effects: Potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

Compound Name Stereochemistry Molecular Formula Molecular Weight CAS Number Key Features Reference
(2R,5R)-Boc-5-phenylpyrrolidine-2-carboxylic acid 2R,5R C₁₆H₂₁NO₄ 291.34 158706-46-8 Boc protection, phenyl substituent
(2R,5S)-Boc-5-phenylpyrrolidine-2-carboxylic acid 2R,5S C₁₆H₂₁NO₄ 291.34 Not provided Opposite stereochemistry at C5
(2S,5R)-Boc-5-phenylpyrrolidine-2-carboxylic acid 2S,5R C₁₆H₂₁NO₄ 291.34 221352-49-4 Inverse stereochemistry at C2

Key Findings :

  • Stereochemistry significantly impacts physical properties and biological activity . For example, the (2R,5S) isomer is priced at €1,715.00/g (), suggesting higher synthetic complexity or lower availability compared to other stereoisomers .
  • The (2R,5R) configuration is less commonly reported in commercial catalogs, indicating niche applications in asymmetric synthesis .

Substituent Variations

Compound Name Substituent at C5 Protecting Group Molecular Weight CAS Number Notes Reference
(2R,5R)-Boc-5-phenylpyrrolidine-2-carboxylic acid Phenyl Boc 291.34 158706-46-8 Aromatic group enhances rigidity
(2S,5R)-Boc-5-tert-butylpyrrolidine-2-carboxylic acid tert-Butyl Boc 285.36 Not provided Aliphatic substituent improves lipophilicity
(2R,5S)-FMOC-5-phenylpyrrolidine-2-carboxylic acid Phenyl FMOC 425.46 269078-69-5 FMOC group enables UV detection in SPPS

Key Findings :

  • Boc vs. FMOC : Boc is acid-labile, whereas FMOC is base-sensitive, offering orthogonal protection strategies .
  • Phenyl vs.

Ring-System Analogues

Compound Name Core Structure Functional Groups Molecular Weight CAS Number Applications Reference
(2R,5R)-Boc-5-phenylpyrrolidine-2-carboxylic acid Pyrrolidine Boc, carboxylic acid, phenyl 291.34 158706-46-8 Chiral building block
(2S,5R)-Boc-5-fluoropiperidine-2-carboxylic acid Piperidine Boc, carboxylic acid, fluorine 247.26 2165534-63-2 Fluorine enhances bioavailability
(R)-Boc-2-phenethylpyrrolidine-2-carboxylic acid Pyrrolidine Boc, phenethyl, carboxylic acid 319.39 Not provided Extended hydrophobic side chain

Key Findings :

  • Pyrrolidine vs. Piperidine : Piperidine derivatives (6-membered ring) exhibit different conformational dynamics and solubility profiles .
  • Fluorine Substitution : The fluorinated analog (CAS 2165534-63-2) may improve metabolic stability and membrane permeability .

Q & A

Q. What synthetic strategies are commonly employed for preparing (2R,5R)-1-(Tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid?

The synthesis typically involves stereoselective formation of the pyrrolidine ring followed by Boc protection. A representative method includes cyclization of a proline precursor using chiral auxiliaries or asymmetric catalysis. For example, camphorsulfonic acid (CSA)-catalyzed cyclization with 2,2-dimethoxypropane can yield intermediates, which are then oxidized (e.g., KMnO₄ in tert-butanol/aqueous buffer) to introduce the carboxylic acid group . Boc protection is introduced early to stabilize the amine during subsequent steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm stereochemistry and Boc-group integrity. Key signals include tert-butyl protons (δ ~1.4 ppm) and pyrrolidine ring protons (split due to restricted rotation) .
  • IR : Carboxylic acid (C=O stretch ~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H⁺]⁺ = 291.34 g/mol for C₁₆H₂₁NO₄) .

Q. How is the compound purified, and what challenges arise during purification?

Purification often involves silica gel chromatography (hexane/ethyl acetate gradients) to separate diastereomers. Recrystallization from ethanol/water mixtures improves purity. Challenges include resolving stereoisomers (e.g., 2R,5R vs. 2S,5R) and removing residual catalysts like CSA .

Advanced Research Questions

Q. How can stereochemical purity be rigorously validated?

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol eluents to resolve enantiomers .
  • X-ray Crystallography : Single-crystal analysis with SHELXL software confirms absolute configuration .
  • NOESY NMR : Correlates spatial proximity of protons (e.g., phenyl and pyrrolidine groups) to validate ring conformation .

Q. What role does the Boc group play in modulating the compound’s reactivity in peptide synthesis?

The Boc group acts as a temporary protecting group for the pyrrolidine amine, preventing undesired side reactions (e.g., nucleophilic attack during coupling). Its steric bulk also reduces aggregation in solid-phase peptide synthesis (SPPS), improving solubility . Deprotection with TFA yields the free amine for further functionalization.

Q. Can this compound serve as a chiral building block in asymmetric catalysis or drug design?

Yes. Its rigid pyrrolidine scaffold and stereochemistry make it valuable for:

  • Peptidomimetics : Mimicking proline in bioactive peptides (e.g., kinase inhibitors) .
  • Organocatalysts : As a chiral auxiliary in aldol or Michael additions .
  • Drug Precursors : Intermediate in taxane derivatives (e.g., docetaxel side-chain synthesis) .

Q. How does the phenyl substituent influence the compound’s physicochemical properties?

The phenyl group:

  • Enhances lipophilicity (logP ~2.5), impacting membrane permeability.
  • Introduces π-π stacking interactions in crystal lattices, affecting solubility and melting point .
  • Modulates electronic effects via conjugation, altering acidity of the carboxylic acid (pKa ~3.5–4.0) .

Methodological Notes

  • Avoiding Diastereomers : Use enantiopure starting materials (e.g., L-proline derivatives) and monitor reaction conditions (temperature, catalyst loading) to suppress epimerization .
  • Stability : Store at –20°C under inert atmosphere; Boc groups hydrolyze slowly in humid environments .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., TFA deprotection) and lyophilization for isolating hygroscopic intermediates .

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